3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 1,3-benzodioxol group and at the 6-position with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-ethoxy-3-methoxyphenyl substituent. The benzodioxol group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to electron-withdrawing effects and structural rigidity . Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyridazine derivatives are associated with anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-3-29-17-8-5-15(11-19(17)28-2)23-24-21(32-27-23)12-33-22-9-6-16(25-26-22)14-4-7-18-20(10-14)31-13-30-18/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPVHVNHRDDVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved by the reaction of catechol with dihalomethanes in the presence of a base and a phase-transfer catalyst.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a pyridazine derivative through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker between the pyridazine and oxadiazole rings undergoes nucleophilic substitution under controlled conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Replacement of -SH with -S-alkyl | High regioselectivity due to electron-withdrawing oxadiazole |
| Arylation | Aryl boronic acids, Pd(PPh₃)₄, DME | Formation of diaryl sulfides | Requires Suzuki coupling conditions |
| Oxidation | H₂O₂, AcOH, 25°C | Conversion to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups | pH-dependent selectivity for sulfone vs. sulfoxide |
Mechanistic Insight : The sulfanyl group’s electron-deficient environment (due to adjacent oxadiazole) enhances susceptibility to nucleophilic attack. Steric hindrance from the oxadiazole-methyl group limits reactivity at higher temperatures.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in ring-opening and electrophilic substitution reactions:
Stability Note : The oxadiazole ring remains intact under mild basic conditions but degrades in strong acids or prolonged UV exposure.
Pyridazine Ring Modifications
The pyridazine core undergoes electrophilic and cycloaddition reactions:
Kinetic Studies : Bromination occurs preferentially at the C-4 position due to electron-donating effects from the sulfanyl group.
Benzodioxole Ring Reactions
The 1,3-benzodioxole moiety is relatively inert but participates in:
| Reaction | Conditions | Outcome | Catalyst |
|---|---|---|---|
| Demethylenation | BCl₃, CH₂Cl₂, -78°C | Cleavage to catechol derivatives | None |
| Photooxidation | UV light, O₂, rose bengal | Formation of quinone structures | Sensitizer |
Limitations : Demethylenation requires strict anhydrous conditions to avoid side reactions .
Functional Group Interplay
Cross-reactivity between functional groups leads to unique pathways:
Theoretical Modeling : DFT calculations suggest that electron delocalization across the sulfanyl-oxadiazole interface lowers activation energies for multi-step reactions .
Stability Under Pharmacological Conditions
Critical for drug development, degradation pathways include:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric) | Oxadiazole hydrolysis → amidoxime formation | 2.3 hours |
| pH 7.4 (blood) | Sulfanyl oxidation → sulfone derivatives | 8.7 hours |
| UV-A light | Benzodioxole ring cleavage → quinone products | 45 minutes |
Formulation Implications : Encapsulation in enteric coatings or light-resistant packaging is recommended for stability.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Target Compound : Combines pyridazine, benzodioxol, and oxadiazole rings. The sulfanyl bridge connects the pyridazine and oxadiazole moieties.
- Compound: 3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Sulfanyl]Pyridazine. Differences include a trifluoromethylphenyl group on the oxadiazole and a 3-methoxyphenyl substituent on pyridazine.
- Compound : 4-[5-(1,3-Benzodioxol-5-yl)-4H-Pyrazol-3-yl]Benzenesulfonamide. Replaces the oxadiazole with a pyrazole ring and includes a sulfonamide group. Pyrazoles are less electron-withdrawing than oxadiazoles, which may reduce binding affinity to targets requiring electronegative motifs .
Key Substituent Effects
Physicochemical and Pharmacological Properties
Electronic and Steric Effects
- The target compound’s 4-ethoxy-3-methoxyphenyl group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in ’s compound. This difference may influence interactions with enzymes or receptors requiring specific electronic environments .
- The sulfanyl linkage in the target compound offers moderate oxidation susceptibility compared to sulfonamides () or ethers, impacting metabolic pathways .
Research Findings and Data Gaps
- Structural Similarity vs. Activity : While the target compound shares motifs with anti-inflammatory and antimicrobial agents (e.g., benzodioxol in , oxadiazole in ), its unique substituent combination necessitates dedicated bioactivity studies .
- Computational Predictions: Molecular fingerprinting (e.g., Tanimoto coefficients) and docking studies could quantify similarity to known active compounds, as suggested by ligand-based screening principles in .
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has attracted attention due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyridazines and contains various functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 442.50 g/mol |
| IUPAC Name | 3-(2H-1,3-benzodioxol-5-yl)-6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine |
| Solubility | Soluble in DMSO and ethanol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was tested against various cancer cell lines and demonstrated potent cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Anti-inflammatory Effects
In addition to antitumor properties, compounds with similar structures have been evaluated for their anti-inflammatory potential. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that they may serve as potential therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of this compound class has also been investigated. Studies have demonstrated that derivatives can exhibit broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can enhance efficacy and reduce toxicity:
- Substituents on the Benzodioxole Ring : Variations in substituents can influence lipophilicity and receptor binding affinity.
- Oxadiazole Moiety : The position and nature of substituents on the oxadiazole ring are critical for maintaining biological activity.
- Pyridazine Core : Alterations in the pyridazine structure can affect pharmacokinetics and bioavailability.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridazine derivatives showed that those containing the benzodioxole moiety exhibited enhanced cytotoxicity against various cancer cell lines compared to their counterparts lacking this structure. The study utilized MTT assays to quantify cell viability post-treatment .
Case Study 2: Inhibition of Inflammatory Mediators
Another investigation focused on a related compound's ability to inhibit inflammatory mediators in macrophages. The compound significantly reduced nitric oxide production and downregulated iNOS expression, indicating its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
